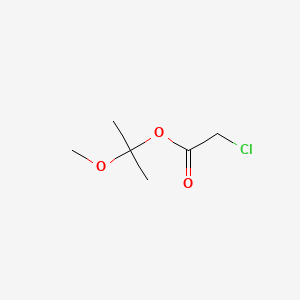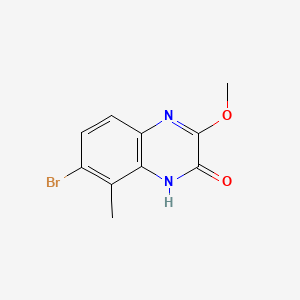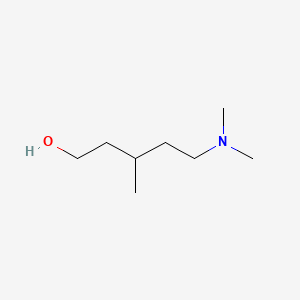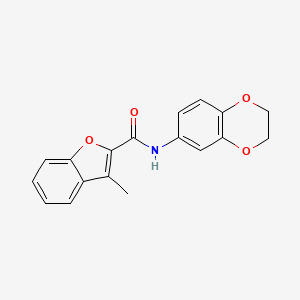![molecular formula C4H2BrN5 B13938756 5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine](/img/structure/B13938756.png)
5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine is a heterocyclic compound that features a triazole ring fused to a pyrazine ring with a bromine atom at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-5-bromopyrazine-2-carbonitrile with sodium azide under acidic conditions to form the triazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole and pyrazine rings can participate in redox reactions, although these are less common.
Cycloaddition Reactions: The compound can engage in cycloaddition reactions with alkynes or alkenes to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Cycloaddition Reactions: Often use catalysts like copper(I) iodide (CuI) and solvents like toluene or acetonitrile.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For instance, it could inhibit protein kinases involved in cell signaling pathways, thereby modulating cellular functions . The exact molecular targets and pathways would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
1,2,3-Triazolo[4,5-b]pyridazine: Another fused triazole compound with a pyridazine ring.
1,2,3-Triazolo[1,5-a]pyrazine: A different triazole-pyrazine fusion with the triazole ring in a different position.
Uniqueness
6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. Its fused triazole-pyrazine structure also provides a rigid and planar framework, making it suitable for applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
5-bromo-2H-triazolo[4,5-b]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN5/c5-2-1-6-3-4(7-2)9-10-8-3/h1H,(H,6,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUJVVHAYSZFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNN=C2N=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13938686.png)



![Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine](/img/structure/B13938733.png)






![1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone](/img/structure/B13938757.png)
